molecular formula C24H28N2O3 B605245 ケトドクサプラム, (R)- CAS No. 1415394-63-6

ケトドクサプラム, (R)-

カタログ番号: B605245
CAS番号: 1415394-63-6
分子量: 392.5
InChIキー: LLCHHQQQMSDZLP-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketodoxapram, (R)- is a complex organic compound with significant potential in various scientific fields. This compound features a morpholinone ring, which is a nitrogen-containing heterocycle, and a pyrrolidinyl group, making it a unique structure with diverse chemical properties.

科学的研究の応用

Ketodoxapram, (R)- has numerous applications in scientific research:

作用機序

Target of Action

Ketodoxapram, also known as AHR-5955, ®-, primarily targets the TASK-1 channel . The TASK-1 channel has been identified as a potential target for the therapy of atrial fibrillation (AF). It is almost exclusively expressed in the atria and is significantly upregulated in AF patients .

Mode of Action

Ketodoxapram interacts with its primary target, the TASK-1 channel, by inhibiting it . This inhibition is thought to play a crucial role in the shortening of the atrial action potential observed during AF .

Biochemical Pathways

The inhibition of the TASK-1 channel by Ketodoxapram affects the biochemical pathways involved in atrial fibrillation. By inhibiting the TASK-1 channel, Ketodoxapram can potentially terminate AF and restore sinus rhythm (SR) .

Pharmacokinetics

Ketodoxapram exhibits a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to its parent compound, Doxapram . It also shows a reduced crossing of the blood-brain barrier (BBB), as indicated by a lower brain-to-plasma ratio .

Result of Action

The molecular and cellular effects of Ketodoxapram’s action are primarily seen in its strong inhibitory effects on the TASK-1 channel . This inhibition leads to changes in the atrial action potential, which can potentially terminate AF and restore SR .

Action Environment

The action, efficacy, and stability of Ketodoxapram can be influenced by various environmental factors. For instance, the compound’s ability to cross the BBB can affect its distribution within the body . Furthermore, its pharmacokinetic properties, such as its half-life and maximal concentration, can also be influenced by factors such as the route of administration and the presence of other drugs .

生化学分析

Biochemical Properties

Ketodoxapram, ®-, and its parent compound doxapram have shown strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are almost exclusively expressed in the atria and play a crucial role in the shortening of the atrial action potential observed during AF .

Cellular Effects

In a porcine model of AF, Ketodoxapram, ®-, led to a significantly reduced AF burdens comparable to doxapram . This suggests that Ketodoxapram, ®-, could influence cell function, particularly in relation to cell signaling pathways associated with AF.

Molecular Mechanism

The molecular mechanism of action for Ketodoxapram, ®-, involves its strong inhibitory effects on TASK-1 and TASK-3 channels . These channels are potassium channels, and their inhibition can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

Ketodoxapram, ®-, has a longer terminal half-life (t1/2) of 1.71 hours and a higher maximal concentration (Cmax; 4,604 ng/ml) compared to doxapram . This suggests that the effects of Ketodoxapram, ®-, may persist for a longer period in laboratory settings.

Dosage Effects in Animal Models

In animal models, specifically pigs, Ketodoxapram, ®-, was administered at a dosage of 1 mg/kg . The effects of this dosage led to a significant reduction in AF burdens, comparable to the effects of doxapram .

Metabolic Pathways

Doxapram is metabolized in the liver with primary action from cytochrome P450 (CYP450), resulting in the formation of Ketodoxapram, ®- .

Transport and Distribution

The brain-to-plasma ratio for Ketodoxapram, ®-, is 0.12, hinting at a reduced crossing of the blood-brain barrier (BBB) for Ketodoxapram, ®- . This suggests that the transport and distribution of Ketodoxapram, ®-, within cells and tissues may be limited.

Subcellular Localization

Given its inhibitory effects on TASK-1 and TASK-3 channels, which are located in the cell membrane , it can be inferred that Ketodoxapram, ®-, may also localize to the cell membrane to exert its effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ketodoxapram, (R)- typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance efficiency and cost-effectiveness. This often involves the use of continuous-flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .

化学反応の分析

Types of Reactions

Ketodoxapram, (R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties .

類似化合物との比較

Similar Compounds

Uniqueness

The uniqueness of Ketodoxapram, (R)- lies in its complex structure, which imparts distinct chemical and biological properties.

特性

IUPAC Name

4-[2-[(3R)-1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl]ethyl]morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHHQQQMSDZLP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415394-63-6
Record name AHR-5955, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415394636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AHR-5955, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQK98P3YRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketodoxapram, (R)-
Reactant of Route 2
Reactant of Route 2
Ketodoxapram, (R)-
Reactant of Route 3
Reactant of Route 3
Ketodoxapram, (R)-
Reactant of Route 4
Ketodoxapram, (R)-
Reactant of Route 5
Ketodoxapram, (R)-
Reactant of Route 6
Reactant of Route 6
Ketodoxapram, (R)-
Customer
Q & A

Q1: What is the typical half-life of doxapram in humans?

A1: Following intravenous administration in healthy volunteers, the mean half-life of doxapram ranged from 2.4 to 4.1 hours, with an average of 3.4 hours during the 4-12 hour period post-administration. [] This indicates that it takes approximately 3-4 hours for the concentration of doxapram in the bloodstream to decrease by half.

Q2: How is doxapram metabolized in the human body?

A2: Doxapram undergoes extensive metabolism in the body. Less than 5% of an intravenous dose is excreted unchanged in urine within 24 hours. [] While the exact metabolic pathways are not fully elucidated in the provided research, one significant metabolite, AHR 5955, has been identified in plasma at levels comparable to doxapram itself and exhibits a similar half-life. [] Further research is needed to fully characterize the metabolic fate of doxapram.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。